
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a compound that belongs to the class of substituted pyridines Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the ring structure This particular compound features a methoxy group at the 3-position and a piperidin-4-ylmethyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxypyridine with a piperidin-4-ylmethyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methoxypyridine and piperidin-4-ylmethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 3-methoxypyridine, making it nucleophilic. The nucleophilic pyridine then attacks the piperidin-4-ylmethyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-(piperidin-4-ylmethyl)pyridine or 3-formyl-5-(piperidin-4-ylmethyl)pyridine.
Reduction: Formation of 3-methoxy-5-(piperidin-4-ylmethyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. One notable target is lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation. The compound acts as a potent inhibitor of LSD1, leading to increased methylation levels of histone H3 lysine 4 (H3K4). This inhibition can result in altered gene expression and has potential therapeutic implications in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypyridine: Lacks the piperidin-4-ylmethyl group, making it less complex and potentially less biologically active.
4-Methoxypyridine: Similar structure but with the methoxy group at the 4-position.
3-Methoxy-1-propanol: Contains a methoxy group but lacks the pyridine ring and piperidin-4-ylmethyl group.
Uniqueness
3-Methoxy-5-(piperidin-4-ylmethyl)pyridine is unique due to the presence of both the methoxy group and the piperidin-4-ylmethyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-methoxy-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-7-11(8-14-9-12)6-10-2-4-13-5-3-10/h7-10,13H,2-6H2,1H3 |
Clé InChI |
JAJNYTUAKLWKQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





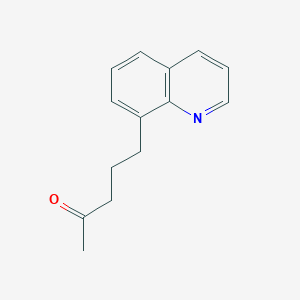
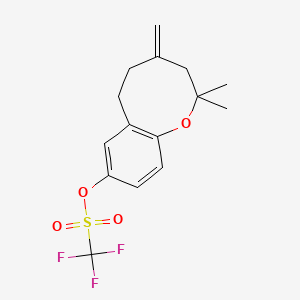
![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
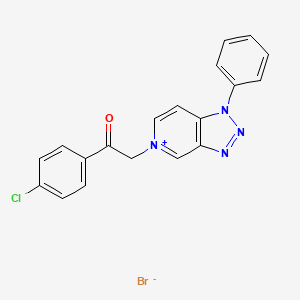
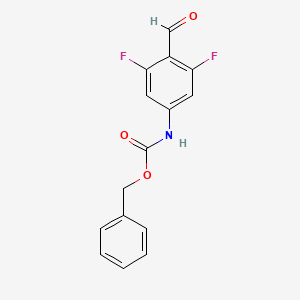
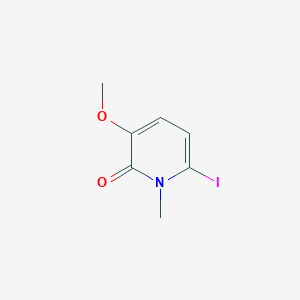
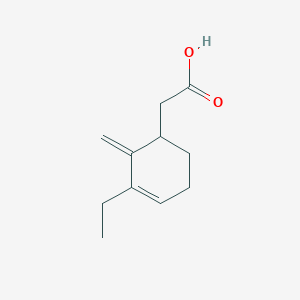
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
